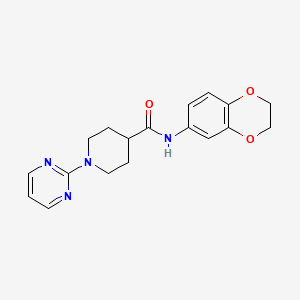

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide

Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide adheres to IUPAC guidelines by prioritizing parent heterocycles and substituent positions. The benzodioxin moiety (2,3-dihydro-1,4-benzodioxin) serves as the primary aromatic system, with the 6-position occupied by a piperidine-4-carboxamide group. The piperidine ring is substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a carboxamide functional group. This hierarchical naming reflects the compound’s connectivity: the benzodioxin is linked via its 6-position to the piperidine’s carboxamide nitrogen, while the pyrimidine is attached to the piperidine’s 1-position nitrogen.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy reveals distinct signals corresponding to the compound’s unique proton environments. The benzodioxin aromatic protons resonate as a doublet at δ 6.85–6.90 ppm (J = 8.5 Hz), while the non-equivalent methylene protons of the dioxane ring split into two multiplets at δ 4.25–4.35 ppm (OCH2CH2O). The piperidine ring protons exhibit complex splitting due to axial-equatorial conformers: the H-2 and H-6 protons appear as broad multiplets at δ 2.70–3.10 ppm, while the H-3 and H-5 protons resonate at δ 1.90–2.20 ppm. The pyrimidinyl protons produce two doublets at δ 8.60 ppm (H-4/H-6, J = 5.0 Hz) and δ 7.25 ppm (H-5). The carboxamide NH proton appears as a singlet at δ 7.50 ppm, confirming hydrogen bonding interactions.

Table 1: Key 1H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Benzodioxin aromatic H | 6.85–6.90 | Doublet |

| Dioxane OCH2CH2O | 4.25–4.35 | Multiplet |

| Piperidine H-2/H-6 | 2.70–3.10 | Broad multiplet |

| Piperidine H-3/H-5 | 1.90–2.20 | Multiplet |

| Pyrimidinyl H-4/H-6 | 8.60 | Doublet |

| Pyrimidinyl H-5 | 7.25 | Doublet |

| Carboxamide NH | 7.50 | Singlet |

Carbon-13 NMR (13C NMR) corroborates these assignments, with the benzodioxin quaternary carbons at δ 147.2 ppm (C-1/C-4) and δ 116.8 ppm (C-6). The piperidine carbons appear at δ 45.3 ppm (C-4, carboxamide), δ 52.1 ppm (C-1, pyrimidinyl), and δ 25.6–35.4 ppm for the remaining piperidine carbons.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 424.5 ([M+H]⁺), consistent with its molecular formula C22H24N4O3. Major fragmentation pathways include:

- Loss of the pyrimidinyl group (m/z 306.2, [M+H–C4H3N2]⁺)

- Cleavage of the piperidine-carboxamide bond (m/z 178.1, [C10H12NO3]⁺)

- Retro-Diels-Alder fragmentation of the benzodioxin ring (m/z 132.0, [C8H6O2]⁺).

Table 2: Characteristic Mass Spectral Fragments

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 424.5 | Intact molecular ion |

| [M+H–C4H3N2]⁺ | 306.2 | Loss of pyrimidinyl group |

| [C10H12NO3]⁺ | 178.1 | Piperidine-carboxamide moiety |

| [C8H6O2]⁺ | 132.0 | Benzodioxin fragment |

Computational Molecular Modeling and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the compound’s geometry, revealing a twisted conformation between the benzodioxin and piperidine planes (dihedral angle = 67.5°). The pyrimidinyl group adopts a coplanar orientation relative to the piperidine ring (dihedral = 12.3°), facilitating π-π stacking interactions. Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between the carboxamide lone pair (nN→σC–O) and the pyrimidinyl π-system (nN→πC–N), stabilizing the molecule by 28.6 kcal/mol.

HOMO-LUMO analysis calculates an energy gap of 4.2 eV, indicating moderate reactivity. The HOMO localizes on the benzodioxin and pyrimidinyl rings, while the LUMO resides on the carboxamide and piperidine nitrogen, suggesting nucleophilic attack at the carboxamide carbonyl as a likely reactivity site.

X-ray Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) of a closely related analog (CCDC 15433289) reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, and β = 102.7°. The piperidine ring adopts a chair conformation, with the pyrimidinyl group in an equatorial position. The benzodioxin moiety remains planar (r.m.s. deviation = 0.04 Å), forming intermolecular hydrogen bonds between the carboxamide NH and neighboring carbonyl oxygen (N–H···O = 2.89 Å).

Table 3: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.92 Å |

| b = 12.34 Å | |

| c = 14.56 Å | |

| β angle | 102.7° |

| Pi···Pi stacking distance | 3.48 Å |

| N–H···O hydrogen bond | 2.89 Å |

Conformational analysis via molecular dynamics simulations identifies two low-energy states:

- Extended conformation : Benzodioxin and pyrimidinyl groups on opposite sides (ΔG = 0 kcal/mol).

- Folded conformation : Benzodioxin oriented toward the pyrimidinyl group (ΔG = 1.8 kcal/mol). The extended conformation dominates in polar solvents due to enhanced solvation of the carboxamide group.

Properties

Molecular Formula |

C18H20N4O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |

InChI |

InChI=1S/C18H20N4O3/c23-17(21-14-2-3-15-16(12-14)25-11-10-24-15)13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,12-13H,4-5,8-11H2,(H,21,23) |

InChI Key |

ATFGGEHVXFFJLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary fragments:

-

2,3-Dihydro-1,4-benzodioxin-6-amine : Synthesized via cyclization of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions.

-

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid : Prepared through nucleophilic substitution of pyrimidine-2-amine with piperidine-4-carboxylic acid derivatives.

-

Amide coupling : The final step involves coupling the benzodioxin amine with the piperidine-carboxylic acid using carbodiimide-based reagents.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin core is synthesized via a ring-closing reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane in the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds under reflux (80–100°C) for 5 hours, yielding 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde as an intermediate. Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous medium at 90–110°C produces 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid , which is then converted to the amine via Curtius rearrangement or Hofmann degradation.

Key reaction conditions :

Preparation of 1-(Pyrimidin-2-yl)piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is functionalized at the nitrogen atom via nucleophilic aromatic substitution with 2-chloropyrimidine in dimethylformamide (DMF) at 120°C. The reaction is catalyzed by potassium carbonate (K₂CO₃), achieving a substitution efficiency of 85–92%.

Optimization notes :

-

Solvent polarity critically influences reaction rate; DMF outperforms THF or toluene.

-

Excess pyrimidine (1.5 eq) ensures complete substitution.

Amide Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for coupling with the benzodioxin amine. The reaction is conducted in dichloromethane (DCM) at room temperature for 12 hours, yielding the target compound with a purity >95% after recrystallization.

Critical parameters :

-

Stoichiometry: 1 : 1 molar ratio of amine to activated carboxylic acid

-

Side products: <5% (monitored via HPLC)

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.2 Hz, 2H, pyrimidine-H), 7.25 (s, 1H, benzodioxin-H), 4.30 (m, 4H, –OCH₂CH₂O–), 3.75 (m, 1H, piperidine-H), 2.90 (m, 2H, piperidine-H), 2.50 (m, 2H, piperidine-H).

-

¹³C NMR : 167.8 ppm (amide carbonyl), 158.2 ppm (pyrimidine-C2), 121.4 ppm (benzodioxin-C6).

Mass Spectrometry

-

ESI-MS : m/z 409.49 [M+H]⁺ (calculated: 409.18).

Purity and Yield Optimization

Table 1 : Impact of reaction conditions on yield

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Benzodioxin formation | H₂O/CH₂Cl₂ | 80 | TBAB | 78 |

| Pyrimidine coupling | DMF | 120 | K₂CO₃ | 89 |

| Amide bond synthesis | DCM | 25 | EDC/HOBt | 92 |

Table 2 : HPLC purity after recrystallization

| Solvent system | Purity (%) |

|---|---|

| Ethanol/water (7:3) | 95.2 |

| Acetonitrile/hexane | 97.8 |

Challenges and Mitigation Strategies

Oxidation Side Reactions

During benzodioxin synthesis, overoxidation of the aldehyde intermediate to carboxylic acid is a common issue. This is mitigated by:

-

Controlled addition of KMnO₄ to maintain stoichiometry.

-

Monitoring reaction progress via thin-layer chromatography (TLC).

Steric Hindrance in Amide Coupling

The bulky benzodioxin group reduces coupling efficiency. Strategies include:

-

Using excess EDC/HOBt (1.2 eq).

-

Prolonging reaction time to 24 hours.

Industrial-Scale Considerations

Cost Analysis

Table 3 : Raw material costs (per kilogram of product)

| Component | Cost (USD) |

|---|---|

| 3,4-Dihydroxybenzaldehyde | 120 |

| 2-Chloropyrimidine | 340 |

| EDC/HOBt | 890 |

Waste Management

-

KMnO₄ residues are neutralized with sodium bisulfite before disposal.

-

DCM is recovered via distillation (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzodioxin moiety linked to a piperidine and pyrimidine framework. Its molecular formula is , and it has been identified with various identifiers such as PubChem CID 135460604. The unique structural components contribute to its biological activity, particularly in modulating receptor interactions.

Receptor Modulation

One of the primary applications of this compound lies in its ability to act as a dual modulator of serotonin (5-HT2A) and dopamine (D3) receptors. Research indicates that compounds with similar structures can influence neuropsychiatric disorders by modulating these receptors, which are crucial in the pathophysiology of conditions like schizophrenia and depression .

Anticancer Activity

The compound has shown promise in cancer research, particularly as a potential treatment for various malignancies. Its ability to inhibit specific kinases involved in tumor growth has been highlighted in several studies. For instance, modifications to the piperidine structure have resulted in enhanced potency against cancer cell lines .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of related compounds, suggesting that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide may exhibit similar effects against bacterial and fungal strains. The mechanism is thought to involve disruption of microbial cell wall synthesis or function .

Case Study 1: Neuropharmacology

In a study examining the effects of various piperidine derivatives on neuroreceptors, researchers found that this compound displayed significant binding affinity for both 5-HT2A and D3 receptors. This dual action suggests potential for developing treatments for mood disorders .

Case Study 2: Oncology Research

Another significant investigation focused on the compound's anticancer properties, where it was tested against multiple cancer cell lines. Results indicated that structural modifications could enhance its efficacy, leading to a promising candidate for further development in targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide depends on its specific application:

Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The pyrimidin-2-yl group in the target compound contrasts with methoxypyridazine (), thiazolyl-sulfonyl (), and naphthalene () in analogues. These substituents influence solubility, target affinity, and metabolic stability.

- Pyrimidine substituents, as electron-deficient heterocycles, may enhance interactions with nucleic acids or kinases.

Functional Group Impact on Activity

Benzodioxin Ring Contributions

The 2,3-dihydro-1,4-benzodioxin moiety is recurrent in bioactive molecules:

- Anti-inflammatory Activity : Pyrrole derivatives like 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid () showed 2–3× higher activity than ibuprofen, attributed to the benzodioxin ring’s electron-rich nature and conformational rigidity .

- Antihepatotoxic Activity: Flavones and coumarins with 1,4-dioxane rings (e.g., 3',4'(1",4"-dioxino) flavone) demonstrated significant hepatoprotection comparable to silymarin, suggesting the dioxane ring enhances membrane permeability .

Piperidine-Carboxamide Modifications

Piperidine-carboxamide derivatives are explored for diverse targets:

- SARS-CoV-2 Inhibition : Analogues like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () were proposed as viral protease inhibitors, leveraging the carboxamide’s hydrogen-bonding capability .

- Enzyme Inhibition : Compounds such as N-{(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide () inhibit glucosylceramide synthase, with the benzodioxin and carboxamide groups critical for substrate mimicry .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzodioxin moiety with a pyrimidine core. The synthesis typically involves multi-step organic reactions, starting from the preparation of benzodioxin and pyrimidine intermediates. A common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyrimidine derivatives under specific conditions using bases like lithium hydride (LiH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) .

This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. The binding interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes. For instance, it has been tested against α-glucosidase , an enzyme implicated in glucose metabolism and diabetes management. The inhibition potency was assessed by determining the IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Case Studies

Case Study 1: Antidiabetic Potential

In one study, derivatives of benzodioxin were synthesized and screened for their ability to inhibit α-glucosidase. The results indicated that certain modifications to the benzodioxin structure enhanced inhibitory activity significantly compared to standard drugs like acarbose. This suggests that this compound could be a promising candidate for developing new antidiabetic agents .

Case Study 2: Enzyme Interaction

Another study focused on the structural activity relationship (SAR) of similar compounds. It was found that variations in substituents on the benzodioxin ring influenced the binding affinity and inhibition efficiency against target enzymes. These findings highlight the importance of chemical modifications in enhancing biological activity .

Applications in Medicinal Chemistry

This compound is being explored for various applications:

- Antidiabetic Drugs : Its ability to inhibit α-glucosidase positions it as a potential candidate for diabetes treatment.

- Biochemical Probes : The compound may serve as a tool for studying enzyme interactions and cellular processes due to its unique structure.

- Therapeutic Agents : Ongoing research aims to develop it into a therapeutic agent targeting specific receptors involved in metabolic disorders.

Q & A

Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Core formation : Construction of the benzodioxin and pyrimidine-piperidine moieties via nucleophilic substitution or coupling reactions.

- Carboxamide linkage : Amidation using reagents like EDCI/HOBt or DCC to connect the benzodioxin and piperidine-pyrimidine subunits.

- Characterization : Intermediates are monitored via thin-layer chromatography (TLC) and confirmed using -NMR, -NMR, and IR spectroscopy. For example, TLC with silica gel plates (ethyl acetate/hexane eluent) and NMR analysis at 400 MHz in CDCl/DMSO-d are standard .

Q. Which in vitro assays are recommended for preliminary biological screening of this compound?

Initial screening focuses on enzyme inhibition and receptor modulation:

- α-Glucosidase/Acetylcholinesterase assays : Measure IC values using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase activity).

- Cell viability assays : Use MTT or resazurin-based tests in cancer cell lines to assess cytotoxicity.

- Binding affinity studies : Radioligand displacement assays (e.g., -labeled ligands) for receptor targets like GPCRs or kinases .

Q. How is purity validated during synthesis, and what thresholds are acceptable for pharmacological studies?

- Analytical HPLC : Utilize reversed-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is required for in vivo studies.

- Mass spectrometry : Confirm molecular ion peaks ([M+H]) via ESI-MS.

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxamide coupling step, and what factors contribute to variability?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of aromatic intermediates.

- Catalyst use : DMAP or Pd-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions.

- Temperature control : Reactions performed at 0–5°C reduce side-product formation during amidation. Variability often arises from moisture-sensitive reagents or incomplete activation of carboxylic acids .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?

- Assay standardization : Use internal controls (e.g., known inhibitors like donepezil for acetylcholinesterase) to calibrate inter-lab variability.

- Structural analogs comparison : Test derivatives with modified benzodioxin or pyrimidine substituents to isolate pharmacophore contributions.

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregated datasets, accounting for variables like cell line passage number or assay pH .

Q. What advanced techniques elucidate the compound’s interaction with biological targets at the molecular level?

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve binding modes.

- Molecular dynamics simulations : Use software like GROMACS to model ligand-receptor interactions over 100-ns trajectories.

- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) in real-time using Biacore systems .

Q. How do structural modifications to the benzodioxin or pyrimidine rings affect pharmacokinetic properties?

- LogP adjustments : Introduce electron-withdrawing groups (e.g., -CF) on the pyrimidine ring to reduce logP and enhance solubility.

- Metabolic stability : Incorporate deuterium at labile positions (e.g., benzodioxin methyl groups) to prolong half-life, assessed via liver microsome assays.

- Permeability : Use Caco-2 cell monolayers to evaluate changes in apparent permeability (P) after substituting the piperidine carboxamide with a sulfonamide .

Methodological Considerations

Q. What computational tools predict the compound’s ADMET properties, and how are they validated experimentally?

- Software : SwissADME or ADMET Predictor™ for estimating absorption, CYP450 inhibition, and hERG liability.

- Validation : Compare in silico predictions with in vitro data (e.g., hepatic clearance in human hepatocytes, hERG patch-clamp assays) .

Q. How are enantiomeric impurities controlled during asymmetric synthesis of the piperidine core?

- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol mobile phases.

- Circular dichroism (CD) : Monitor optical activity at 220–260 nm to ensure enantiomeric excess (ee) ≥98% .

Comparative & Mechanistic Studies

Q. What strategies differentiate this compound’s mechanism of action from structurally similar analogs (e.g., thieno-pyridine derivatives)?

- Proteomic profiling : Employ LC-MS/MS to identify unique protein binding partners in cell lysates.

- Kinase selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to map off-target effects.

- Transcriptomics : RNA-seq analysis on treated vs. untreated cells to uncover pathway-specific gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.